molecular formula C9H8F4O B3016083 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 1525319-19-0

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No.: B3016083
CAS No.: 1525319-19-0
M. Wt: 208.156
InChI Key: YIDJOYSEVWVENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol (IUPAC name: (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol) is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₀F₄O and a molecular weight of 222.18 g/mol . Its structure features a phenyl ring substituted with a fluoro group at position 2 and a trifluoromethyl (-CF₃) group at position 3, with a secondary alcohol at the benzylic position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDJOYSEVWVENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525319-19-0, 1568232-29-0
Record name 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in creating diverse derivatives.

Types of Reactions

  • Oxidation : The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The compound can be reduced to yield different derivatives.
  • Substitution : The fluoro and trifluoromethyl groups can engage in substitution reactions, facilitating the formation of new compounds.

These reactions are essential in developing pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, this compound is investigated for its potential as a bioactive molecule . The trifluoromethyl group enhances lipophilicity, allowing better penetration of cell membranes and interaction with biological targets.

Pharmacological Properties

  • Anti-inflammatory Activities : Compounds with similar structures have shown promise in reducing inflammation.
  • Anticancer Potential : Research indicates that fluorinated compounds may exhibit anticancer properties due to their ability to interact with cellular mechanisms .

Medicinal Applications

The compound is being explored for its role in drug development. Its unique properties contribute to improved pharmacokinetic profiles, such as increased metabolic stability and bioavailability.

Drug Development

  • Pharmaceuticals : Several derivatives of this compound are being evaluated for therapeutic applications in treating various diseases.
  • Veterinary Medicine : Similar compounds are also being researched for veterinary applications, with some already receiving market approval.

Industrial Applications

In industrial settings, this compound is used to produce materials with enhanced properties. Its incorporation into polymers and other materials can lead to products with increased thermal stability and resistance to degradation.

Material Science

  • Advanced Materials : The compound's unique chemical structure allows it to be used in the development of high-performance materials that require specific thermal and mechanical properties.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of fluorinated compounds like this compound in various applications:

  • A study published in Medicinal Chemistry highlighted the synthesis of derivatives exhibiting significant anti-inflammatory effects, suggesting potential therapeutic uses in chronic inflammatory diseases .
  • Research conducted on similar trifluoromethyl-containing compounds indicated their ability to inhibit specific enzymes involved in cancer progression, opening avenues for targeted cancer therapies .
  • Investigations into the material properties of polymers containing this compound revealed enhanced thermal stability compared to traditional materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity . These interactions can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol (CAS 368-63-8)

  • Molecular Formula : C₁₀H₈F₆O
  • Molecular Weight : 258.16 g/mol
  • Key Differences :
    • Contains two trifluoromethyl groups at positions 3 and 5 on the phenyl ring, compared to one trifluoromethyl and one fluoro group in the target compound.
    • Higher lipophilicity (density: 1.4 g/cm³) due to increased fluorine content, but lower aqueous solubility (0.40 g/100 mL) .
    • Melting Point : 54°C (heptane) vs. liquid state of the target compound at room temperature .
  • Applications : Used in asymmetric catalysis and high-performance polymers due to steric bulk and electron-deficient aromatic systems .

2’-Fluoro-3’-(trifluoromethyl)propiophenone (CAS 207986-23-0)

  • Molecular Formula : C₁₀H₈F₄O
  • Molecular Weight : 220.16 g/mol
  • Key Differences :
    • Replaces the alcohol group with a ketone , altering reactivity (e.g., susceptibility to nucleophilic attack vs. oxidation resistance in alcohols).
    • Similar substituent positions (2-fluoro, 3-trifluoromethyl) but lacks hydrogen-bonding capability, reducing solubility in polar solvents .
  • Applications: Intermediate in synthesizing fluorinated chalcones and β-amino alcohols via reduction .

1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone (CAS 886497-11-6)

  • Molecular Formula : C₉H₆ClF₃O
  • Molecular Weight : 222.59 g/mol
  • Key Differences :
    • Substitutes chlorine for fluorine at position 3, increasing electron-withdrawing effects but reducing metabolic stability compared to fluorine.
    • Ketone functional group enhances electrophilicity, making it reactive in Friedel-Crafts alkylation or Grignard reactions .
  • Applications : Precursor for antitubercular benzothiazole derivatives .

(2-(1,1-Difluoroethyl)phenyl)methanol (CAS 1465087-96-0)

  • Molecular Formula : C₉H₁₀F₂O
  • Molecular Weight : 176.17 g/mol
  • Key Differences :
    • Features a difluoroethyl (-CH₂CF₂H) group instead of trifluoromethyl, reducing steric hindrance and lipophilicity.
    • Primary alcohol vs. secondary alcohol in the target compound, altering hydrogen-bonding strength and solubility .
  • Applications : Intermediate in fluorinated surfactant synthesis .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Melting Point (°C) Density (g/cm³) Key Applications
This compound C₁₀H₁₀F₄O 222.18 Secondary alcohol 2-F, 3-CF₃ N/A (liquid) ~1.3* Pharmaceutical intermediates
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol C₁₀H₈F₆O 258.16 Secondary alcohol 3-CF₃, 5-CF₃ 54 1.4 Catalysis, polymers
2’-Fluoro-3’-(trifluoromethyl)propiophenone C₁₀H₈F₄O 220.16 Ketone 2-F, 3-CF₃ N/A ~1.2* Chalcone synthesis
1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone C₉H₆ClF₃O 222.59 Ketone 3-Cl, 5-CF₃ N/A ~1.5* Antitubercular agents

*Estimated based on analogous compounds.

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in the target compound enhances electron deficiency, stabilizing intermediates in nucleophilic aromatic substitution reactions .
  • Solubility Trends: Alcohol derivatives generally exhibit higher aqueous solubility than ketones due to hydrogen bonding, as seen in this compound vs. 2’-Fluoro-3’-(trifluoromethyl)propiophenone .
  • Biological Activity : Fluorine and trifluoromethyl groups improve blood-brain barrier penetration, making the target compound valuable in CNS drug discovery .

Biological Activity

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring, which contributes to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups can significantly influence the compound's biological interactions and mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly multidrug-resistant strains of Staphylococcus aureus (MRSA and VRSA). The minimum inhibitory concentration (MIC) values indicate strong antimicrobial properties.

Compound Target Strain MIC (µg/mL) Selectivity Index
This compoundS. aureus (MRSA)0.031 - 0.062>10
5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamideS. aureus (VRSA)0.031 - 0.062>10

These findings suggest that the compound not only inhibits bacterial growth effectively but also exhibits a favorable selectivity index, indicating lower toxicity to human cells compared to its antibacterial efficacy .

The mechanisms underlying the antimicrobial activity of fluorinated compounds often involve disruption of bacterial cell membranes or interference with metabolic pathways. The introduction of fluorine atoms can enhance lipophilicity, allowing better penetration into bacterial cells.

Case Study: Inhibition of Biofilm Formation

Research has demonstrated that this compound significantly reduces biofilm formation in MRSA strains. In comparative studies, it outperformed traditional antibiotics like vancomycin in disrupting established biofilms, which is crucial for treating chronic infections .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have indicated potential anticancer activity. Compounds with similar structures have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

A study investigating the effects of fluorinated compounds on cancer cell lines reported promising results:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)1.5Apoptosis induction
MCF-7 (breast cancer)2.0Cell cycle arrest

These results suggest that the compound may be a candidate for further development in cancer therapeutics, particularly for types resistant to conventional treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through structure-activity relationship (SAR) studies. The electron-withdrawing effects of fluorine enhance the compound's reactivity and interaction with biological targets.

Key Insights from SAR Studies

  • Fluorine Substitution : Introduction of fluorine at specific positions on the phenyl ring has been shown to enhance potency against both microbial and cancer cell lines.
  • Trifluoromethyl Group : The presence of a trifluoromethyl group contributes to increased lipophilicity, improving cellular uptake and bioavailability.
  • Comparative Analysis : Compounds lacking fluorination exhibited significantly lower activity, underscoring the importance of these substituents in enhancing biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.